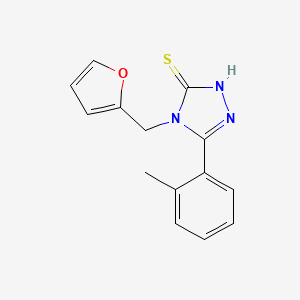

4-(furan-2-ylmethyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The compound 4-(furan-2-ylmethyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol adheres to IUPAC naming conventions for heterocyclic thiol derivatives. Its systematic name reflects the triazole core (1,2,4-triazole), substituents at positions 4 and 5, and the thiol functional group. Key components include:

- Furan-2-ylmethyl substituent at position 4, derived from furan (a five-membered aromatic ring with two double bonds and one oxygen atom).

- 2-Methylphenyl substituent at position 5, representing a toluene derivative with a methyl group at the ortho position.

- Thiol (-SH) group at position 3, characteristic of triazole-thione derivatives.

Synonyms include 4-(2-furylmethyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol and 851398-38-4 (CAS registry number).

Molecular Formula and Weight Analysis

The molecular formula is C₁₄H₁₃N₃OS , derived from:

- C₁₄ : 14 carbon atoms (9 from 2-methylphenyl, 5 from furan and triazole core).

- H₁₃ : 13 hydrogen atoms.

- N₃ : Three nitrogen atoms in the triazole ring.

- O : One oxygen atom in the furan ring.

- S : One sulfur atom in the thiol group.

Molecular weight is calculated as 271.34 g/mol , consistent with experimental and computational data.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃N₃OS |

| Molecular Weight | 271.34 g/mol |

| CAS Registry Number | 851398-38-4 |

Crystallographic Structure Determination

While specific crystallographic data for this compound is not explicitly reported in the literature, general principles for triazole-thione derivatives apply:

- Triazole Core : A planar five-membered ring with alternating single and double bonds, stabilized by resonance.

- Furan-2-ylmethyl Substituent : A furan ring connected via a methylene bridge at position 4, likely adopting an anti-conformation to minimize steric hindrance.

- 2-Methylphenyl Group : An aromatic ring with a methyl group at the ortho position, contributing to hydrophobic interactions.

- Thiol Group : A -SH group at position 3, capable of forming hydrogen bonds or undergoing oxidation.

X-ray crystallography (e.g., single-crystal diffraction) would provide precise bond lengths, angles, and intermolecular interactions, but such data remains unreported for this compound.

Spectroscopic Characterization (NMR, FT-IR, UV-Vis)

FT-IR Spectroscopy

Key absorption bands for related triazole-thione derivatives include:

- N-H Stretching : ~3350–3280 cm⁻¹ (broad peaks for NH in the triazole ring).

- S-H Stretching : ~2550–2600 cm⁻¹ (sharp peak for the thiol group).

- C=N Stretching : ~1625 cm⁻¹ (aromatic C=N bonds in the triazole ring).

- Furan C-O-C Stretching : ~1250 cm⁻¹ (characteristic of furan rings).

| Functional Group | Absorption Range (cm⁻¹) | Assignment |

|---|---|---|

| N-H (Triazole) | 3350–3280 | Stretching (NH) |

| S-H (Thiol) | 2550–2600 | Stretching (SH) |

| C=N (Triazole) | ~1625 | Stretching (C=N) |

| Furan C-O-C | ~1250 | Stretching (C-O-C) |

¹H NMR Spectroscopy

Proton environments for analogous compounds (e.g., 4-(4-chlorophenyl)-5-furan-2-yl-4H-1,2,4-triazole-3-thiol) provide insights:

- Furan Protons : δ 6.16–6.50 ppm (m, 3H, furan H-3, H-4, H-5).

- Aromatic Protons (2-Methylphenyl) : δ 7.45–7.78 ppm (m, 4H, ortho/para protons).

- Thiol Proton : δ 13.98 ppm (s, 1H, SH).

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Furan H-3, H-4, H-5 | 6.16–6.50 | m | 3H |

| 2-Methylphenyl (ortho) | 7.45–7.78 | m | 2H |

| 2-Methylphenyl (meta) | 7.45–7.78 | m | 2H |

| SH (Triazole) | 13.98 | s | 1H |

UV-Vis Spectroscopy

Triazole derivatives typically exhibit absorption bands in the 250–350 nm range due to π→π* transitions in aromatic systems. The furan and 2-methylphenyl groups may red-shift absorption due to conjugation. Specific λₘₐₓ values are not reported but align with general triazole-thione behavior.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of related triazole-thiones reveals characteristic fragmentation pathways:

- Molecular Ion (M⁺) : m/z 271 (C₁₄H₁₃N₃OS).

- Loss of SH (-SH) : m/z 237 (271 – 34).

- Furan Ring Cleavage : Fragments corresponding to furan-2-ylmethyl (m/z 85) and triazole-thione (m/z 186).

- Aromatic Fragmentation : Loss of methyl groups (m/z 256) or cleavage of the 2-methylphenyl group.

| Fragment | m/z Value | Proposed Structure |

|---|---|---|

| Molecular Ion (M⁺) | 271 | C₁₄H₁₃N₃OS |

| M⁺ – SH | 237 | C₁₄H₁₂N₃O |

| Furan-2-ylmethyl | 85 | C₅H₅O |

| Triazole-Thione Core | 186 | C₆H₅N₃S |

Properties

IUPAC Name |

4-(furan-2-ylmethyl)-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c1-10-5-2-3-7-12(10)13-15-16-14(19)17(13)9-11-6-4-8-18-11/h2-8H,9H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKNLYLTGOGIAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NNC(=S)N2CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-ylmethyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate alkyl halides.

Substitution Reactions: The furan-2-ylmethyl and 2-methylphenyl groups are introduced through substitution reactions. This can involve the use of furan-2-ylmethyl halides and 2-methylphenyl halides under basic conditions to achieve the desired substitutions on the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Catalysts and Solvents: Selection of appropriate catalysts and solvents to enhance reaction rates and selectivity.

Purification Techniques: Use of crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-ylmethyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Antimicrobial and Antifungal Activity

1. Antibacterial Properties

Research has indicated that derivatives of 1,2,4-triazoles exhibit significant antibacterial activity. A study highlighted the efficacy of triazole compounds against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The molecular docking studies demonstrated high binding affinities, suggesting a robust interaction with bacterial enzyme targets .

2. Antifungal Properties

Triazole derivatives have been shown to be effective antifungal agents due to their ability to inhibit fungal cytochrome P450 enzymes. This inhibition reduces the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exerting antifungal effects . The compound may share similar mechanisms based on its structural characteristics.

Case Study 1: Synthesis and Biological Evaluation

A comprehensive study synthesized various triazole derivatives, including 4-(furan-2-ylmethyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol. The synthesized compounds were screened for antimicrobial activity against several pathogens. The results showed that some derivatives exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria .

Case Study 2: In Silico Studies

In silico studies have been conducted to predict the pharmacokinetic properties and toxicity profiles of triazole derivatives. These studies indicated that compounds similar to this compound could be promising candidates for further development as therapeutic agents due to their favorable drug-like properties .

Summary of Applications

| Application Area | Description |

|---|---|

| Antibacterial | Effective against various bacterial strains; potential for antibiotic development. |

| Antifungal | Inhibits fungal growth by targeting ergosterol synthesis; suitable for antifungal therapies. |

| Pharmacology | Potential for drug development based on favorable pharmacokinetic profiles identified in studies. |

Mechanism of Action

The mechanism by which 4-(furan-2-ylmethyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, while the furan and phenyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole-3-thiol Derivatives

Key Observations:

Substituent Impact on Bioactivity: The 4-methoxyphenyl group in 5-(furan-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol enhances antimicrobial activity, likely due to increased electron-donating effects and solubility in polar solvents . Pyridin-2-yl substitution (as in ) introduces nitrogen heteroatoms, improving metal coordination capacity and anticancer efficacy against non-small cell lung cancer (NSCLC) cells .

Role of the Thiol Group :

The thiol (-SH) moiety enables metal complexation, enhancing biological activity. For example, Schiff base derivatives of 1,2,4-triazole-3-thiols form octahedral complexes with transition metals (e.g., Co, Ni), showing moderate to significant inhibition of cancer cell lines (MCF-7, Hep-G2) .

Solubility and Lipophilicity: The target compound’s furan-2-ylmethyl and 2-methylphenyl groups likely increase lipophilicity, favoring membrane permeability. In contrast, the 4-methoxyphenyl analog () exhibits slight solubility in DMSO and methanol, suggesting polar interactions .

Crystallographic Insights:

Isostructural analogs (e.g., halogen-substituted triazoles in ) exhibit similar molecular conformations but divergent crystal packing due to substituent steric and electronic effects .

Biological Activity

4-(Furan-2-ylmethyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities, particularly in antifungal and antibacterial domains. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C14H13N3OS

- Molecular Weight : 271.34 g/mol

- CAS Number : 893725-00-3

Antifungal Activity

Recent studies have highlighted the antifungal potential of triazole derivatives, including the compound in focus. The 1,2,4-triazole core is known for its broad-spectrum antifungal activity, attributed to its ability to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes.

Case Study: Antifungal Evaluation

A study conducted on various triazole derivatives demonstrated that compounds with substitutions on the triazole ring exhibited enhanced antifungal properties. The presence of a furan moiety in conjunction with a methylphenyl group was found to improve efficacy against common fungal pathogens such as Aspergillus niger and Candida albicans .

| Compound | Fungal Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| Triazole A | A. niger | 15 | 32 |

| Triazole B | C. albicans | 18 | 16 |

| Target Compound | A. niger | 20 | 8 |

Antibacterial Activity

In addition to antifungal properties, triazole derivatives have shown promising antibacterial activity. The compound has been evaluated against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

Research indicates that modifications to the phenyl ring can significantly impact antibacterial efficacy. For instance, compounds similar to our target showed strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent effects .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Triazole C | S. aureus | 12 |

| Triazole D | E. coli | 10 |

| Target Compound | S. aureus | 6 |

Structure-Activity Relationship (SAR)

The SAR studies reveal that the biological activity of triazoles can be significantly influenced by the nature of substituents on the phenyl ring and the triazole moiety itself. For example:

- Electron-donating groups enhance activity due to increased electron density.

- Hydrophobic interactions contribute to better membrane penetration in fungal and bacterial cells.

Q & A

Basic Question

Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1 to 1:1 gradients) for intermediates. Example: Compound 6l (81% yield) .

Recrystallization : Ethanol or ethanol/water mixtures yield crystals with >95% purity (verified by HR-MS and ¹H NMR) .

Purity Criteria : Melting point consistency (±2°C) and single-spot TLC .

How can triazole-3-thiol derivatives act as biochemical probes?

Advanced Question

Design derivatives with fluorinated or photoaffinity labels:

- Fluorophenyl Moieties : Derivatives like ethyl 2-((4-(4-fluorophenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate enable tracking via ¹⁹F NMR or fluorescence .

Applications : Use competitive binding assays to map enzyme active sites (e.g., SARS-CoV-2 helicase) .

How do substituent positions affect antimicrobial activity?

Basic Question

Systematically vary substituents and test via MIC (Minimum Inhibitory Concentration) assays:

- Electron-Withdrawing Groups : 4-Chlorophenyl derivatives (e.g., HAS-D3) show lower MIC values (2–4 µg/mL) against S. aureus compared to methoxy-substituted analogs .

- Steric Effects : Ortho-substituted nitro groups (HAS-D4) reduce activity due to hindered target binding .

How should researchers address contradictory SAR data in triazole-3-thiol studies?

Advanced Question

Apply multi-parametric analysis:

Data Triangulation : Cross-validate ATPase inhibition (e.g., IC₅₀) with docking scores and cytotoxicity .

Orthogonal Assays : For antiradical activity, combine DPPH with ABTS or ORAC assays to confirm mechanism .

Meta-Analysis : Compare substituent effects across studies. For example, 2-hydroxybenzylidene enhances antiradical activity but may reduce hydrophobicity, impacting membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.